methanone CAS No. 1251678-95-1](/img/structure/B2886498.png)
[4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone, also known as MPMP, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
[4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has been studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In inflammation research, [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammatory symptoms in animal models. In neurological disorder research, [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes, including PI3K/Akt, MAPK, and COX-2. [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
[4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, improvement of cognitive function, and reduction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone in lab experiments is its low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, one limitation is its limited stability, which can affect its potency and efficacy over time.
Zukünftige Richtungen
There are several future directions for [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone research, including further studies on its mechanism of action, optimization of its chemical structure for improved efficacy and stability, and evaluation of its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders.
In conclusion, [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone is a small molecule compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone as a therapeutic agent.
Synthesemethoden
The synthesis of [4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone involves several steps, including the reaction of 4-methoxyaniline with piperazine, followed by the reaction of the resulting product with 2-methoxy-5-chloromethylpyrimidine. The final product is obtained through a purification process using chromatography techniques.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methoxypyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-23-15-5-3-14(4-6-15)20-7-9-21(10-8-20)16(22)13-11-18-17(24-2)19-12-13/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKIMAVSJYDSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=C(N=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2886417.png)
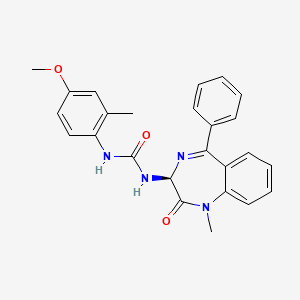
![N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B2886419.png)
![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2886421.png)
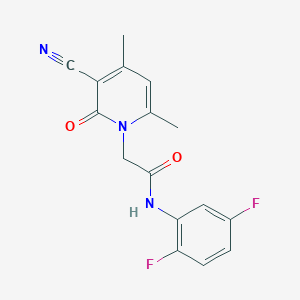
![(E)-methyl 4-(((3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)benzoate](/img/structure/B2886426.png)
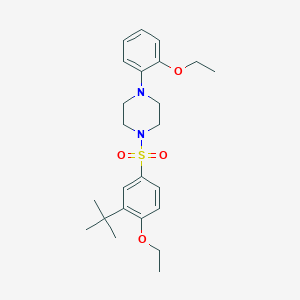
![(1S,8R)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2886428.png)
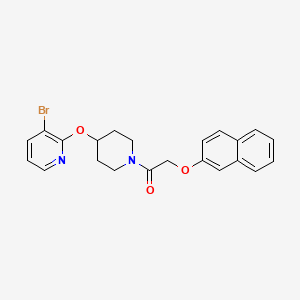
![9-benzyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2886432.png)
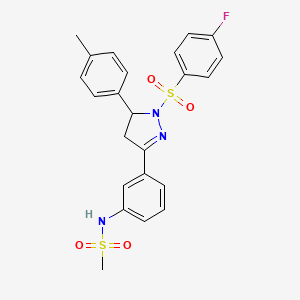
![1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2886436.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)